molecular formula C12H14BrNO B565930 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole CAS No. 868975-15-9

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole

Cat. No.: B565930
CAS No.: 868975-15-9
M. Wt: 268.154
InChI Key: MXMYLLJMIQXGFC-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole is an organic compound with a unique structure that includes a brominated aromatic ring and an oxazole ring

Preparation Methods

The synthesis of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole typically involves multiple steps. One common synthetic route starts with the bromination of 2-methylphenyl compounds to introduce the bromine atom at the desired position. This is followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted oxazoles, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific properties.

    Biological Research: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are then used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole can be compared with other similar compounds, such as:

    3-Bromo-2-methylphenylmethanol: This compound shares the brominated aromatic ring but lacks the oxazole ring, making it less versatile in certain applications.

    2-(3-Bromo-2-methylphenyl)ethanamine: This compound has a similar aromatic structure but differs in the functional groups attached, leading to different reactivity and applications.

    3-Bromo-2-methylpropene: While it contains the brominated aromatic ring, its structure and reactivity are distinct from the oxazole compound.

The uniqueness of this compound lies in its combination of the brominated aromatic ring and the oxazole ring, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMYLLJMIQXGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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